molecular formula C11H17NO B2394654 3-[(2,2-Dimethylpropyl)amino]phenol CAS No. 1251335-36-0

3-[(2,2-Dimethylpropyl)amino]phenol

Cat. No. B2394654
CAS RN: 1251335-36-0
M. Wt: 179.263
InChI Key: ZHOSYHKLGBQUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,2-Dimethylpropyl)amino]phenol, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs), which are found in the central nervous system and peripheral nervous system.

Mechanism of Action

3-[(2,2-Dimethylpropyl)amino]phenol activates nAChRs by binding to the receptor's agonist site. This leads to the opening of the receptor's ion channel, allowing for the influx of cations such as calcium and sodium. The activation of nAChRs has been shown to have a wide range of effects, including increased neurotransmitter release, modulation of synaptic plasticity, and regulation of ion channel activity.
Biochemical and Physiological Effects
3-[(2,2-Dimethylpropyl)amino]phenol has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 3-[(2,2-Dimethylpropyl)amino]phenol has been shown to improve cognitive function in animal models of Alzheimer's disease. 3-[(2,2-Dimethylpropyl)amino]phenol has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-[(2,2-Dimethylpropyl)amino]phenol has several advantages for use in lab experiments. It is a potent and selective activator of nAChRs, allowing for precise control over receptor activation. 3-[(2,2-Dimethylpropyl)amino]phenol is also stable and can be easily synthesized in large quantities.
One limitation of 3-[(2,2-Dimethylpropyl)amino]phenol is that it can be difficult to solubilize in aqueous solutions, which can make it challenging to use in certain experimental protocols. Additionally, 3-[(2,2-Dimethylpropyl)amino]phenol has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 3-[(2,2-Dimethylpropyl)amino]phenol. One area of interest is the development of 3-[(2,2-Dimethylpropyl)amino]phenol-based therapeutics for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another potential application is the use of 3-[(2,2-Dimethylpropyl)amino]phenol as a tool for studying the role of nAChRs in the brain and other tissues. Finally, there is interest in developing more stable and water-soluble 3-[(2,2-Dimethylpropyl)amino]phenol analogs that could be used in a wider range of experimental protocols.

Synthesis Methods

3-[(2,2-Dimethylpropyl)amino]phenol can be synthesized through several methods, including the reaction of 3-nitrophenol with 2,2-dimethylpropylamine in the presence of a reducing agent. Other methods include the reaction of 3-aminophenol with 2,2-dimethylpropyl chloride or the reaction of 3-bromoanisole with 2,2-dimethylpropylamine followed by demethylation.

Scientific Research Applications

3-[(2,2-Dimethylpropyl)amino]phenol has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 3-[(2,2-Dimethylpropyl)amino]phenol has also been investigated for its potential use in treating nicotine addiction, as it can activate nAChRs without the addictive effects of nicotine.

properties

IUPAC Name

3-(2,2-dimethylpropylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-12-9-5-4-6-10(13)7-9/h4-7,12-13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOSYHKLGBQUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Neopentylamino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.